molecular formula C10H17ClN2O2 B6268768 1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one CAS No. 1018303-98-4

1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one

Cat. No. B6268768
CAS RN: 1018303-98-4
M. Wt: 232.7
InChI Key:
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Description

1-(4-(2-Chloroacetyl)piperazin-1-yl)butan-1-one, more commonly known as Chloroacetylpiperazine (CAP), is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperazine and is used as a precursor in the synthesis of organic compounds. It has been used in a wide range of areas including medicinal chemistry, pharmacology, and biotechnology. Chloroacetylpiperazine has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds.

Mechanism of Action

Chloroacetylpiperazine acts as a nucleophile in organic synthesis, reacting with electrophiles such as halides and carboxylic acids. It can also act as a ligand, forming coordination complexes with metal ions. Additionally, it can act as a catalyst in the formation of carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects
Chloroacetylpiperazine has been used in the study of enzyme inhibitors, and has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been found to interact with several neurotransmitter receptors, including serotonin, dopamine, and GABA receptors. Additionally, it has been found to modulate the activity of ion channels, including potassium and calcium channels.

Advantages and Limitations for Lab Experiments

Chloroacetylpiperazine has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and can be used as a reagent in a variety of reactions. Additionally, it can be used as a building block for the synthesis of other compounds. However, it is also limited in its applications, as it is not very soluble in water and has a limited solubility in organic solvents.

Future Directions

The use of Chloroacetylpiperazine in scientific research is constantly evolving. Possible future directions include the use of Chloroacetylpiperazine in the development of new drugs and materials, the study of enzyme inhibitors, and the synthesis of peptides and proteins. Additionally, it could be used in the synthesis of peptidomimetics, and in the study of neurotransmitter receptors and ion channels. Furthermore, it could be used as a catalyst in the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis Methods

Chloroacetylpiperazine is synthesized by the reaction of chloroacetyl chloride with piperazine. This reaction produces a mixture of isomers, which can be separated by column chromatography. The product is then purified by recrystallization or distillation.

Scientific Research Applications

Chloroacetylpiperazine has been used in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a precursor in the synthesis of pharmaceuticals. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of peptidomimetics. Additionally, it has been used in the study of enzyme inhibitors, in the development of new drugs, and in the synthesis of new materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one involves the reaction of 2-chloroacetyl chloride with piperazine to form 1-(2-chloroacetyl)piperazine, which is then reacted with butanone to form the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "piperazine", "butanone", "sodium hydroxide", "hydrochloric acid", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve piperazine in water and add sodium hydroxide to adjust the pH to 10-11.", "Step 2: Add 2-chloroacetyl chloride dropwise to the piperazine solution while stirring at room temperature. The reaction mixture should be kept alkaline by adding sodium hydroxide as necessary.", "Step 3: After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 5: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-(2-chloroacetyl)piperazine as a white solid.", "Step 7: Dissolve 1-(2-chloroacetyl)piperazine and butanone in an organic solvent such as dichloromethane or ethyl acetate.", "Step 8: Add a catalytic amount of acid catalyst such as p-toluenesulfonic acid and stir the reaction mixture at room temperature for several hours.", "Step 9: After the reaction is complete, extract the product with an organic solvent and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent to obtain the final product, 1-[4-(2-chloroacetyl)piperazin-1-yl]butan-1-one, as a white solid." ] }

CAS RN

1018303-98-4

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.7

Purity

95

Origin of Product

United States

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